Ethyl 4-[4-[2-chloro-4-(4-chlorophenoxy)benzoyl]triazol-1-yl]benzoate
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Description
Ethyl 4-[4-[2-chloro-4-(4-chlorophenoxy)benzoyl]triazol-1-yl]benzoate is a useful research compound. Its molecular formula is C24H17Cl2N3O4 and its molecular weight is 482.32. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds with a triazole ring have been reported to show a wide range of biological activities . They can interact with various targets, leading to anti-inflammatory, antitumor, antiviral, and antimicrobial effects .
Mode of Action
Compounds with a similar structure, such as 1° benzylic halides, typically react via an sn2 pathway . In this reaction, a nucleophile (a molecule that donates an electron pair) attacks the compound, leading to a change in its structure .
Biochemical Pathways
It’s known that compounds with a similar structure can undergo reactions at the benzylic position, involving free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to various downstream effects, depending on the specific targets and biological context.
Pharmacokinetics
The molecular structure of the compound, as provided by echa , suggests that it may have certain pharmacokinetic properties For instance, its aromatic rings and halogen atoms might influence its absorption and distribution
Result of Action
Similar compounds have been reported to have diverse biological activities, such as anti-inflammatory, antitumor, antiviral, and antimicrobial effects . These effects are likely the result of the compound’s interaction with its targets and its impact on various biochemical pathways.
Properties
IUPAC Name |
ethyl 4-[4-[2-chloro-4-(4-chlorophenoxy)benzoyl]triazol-1-yl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17Cl2N3O4/c1-2-32-24(31)15-3-7-17(8-4-15)29-14-22(27-28-29)23(30)20-12-11-19(13-21(20)26)33-18-9-5-16(25)6-10-18/h3-14H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVHVMPKTLOQLMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C=C(N=N2)C(=O)C3=C(C=C(C=C3)OC4=CC=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17Cl2N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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